1,2,3,4,5-Pentamethyl-6-nitrosobenzene

Description

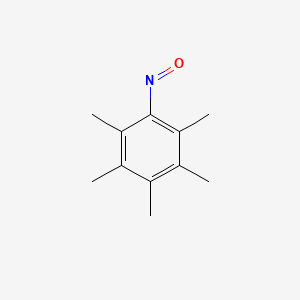

Structure

2D Structure

3D Structure

Properties

CAS No. |

65594-36-7 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

1,2,3,4,5-pentamethyl-6-nitrosobenzene |

InChI |

InChI=1S/C11H15NO/c1-6-7(2)9(4)11(12-13)10(5)8(6)3/h1-5H3 |

InChI Key |

ZBICRXHYZUULAO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)N=O)C)C |

Origin of Product |

United States |

Synthesis Methodologies and Strategies

General Approaches for Aryl C-Nitroso Compound Synthesis

The introduction of a nitroso (–N=O) group onto an aromatic ring can be achieved through several established synthetic pathways. The choice of method often depends on the nature of the substituents already present on the aromatic ring.

Oxidation of Aromatic Amines

A common and effective method for the synthesis of aryl nitroso compounds is the oxidation of the corresponding primary aromatic amines. core.ac.uk This transformation requires mild oxidizing agents to prevent over-oxidation to the corresponding nitro compound.

Common oxidizing agents employed for this purpose include:

Caro's Acid (Peroxymonosulfuric Acid, H₂SO₅): This is a powerful oxidizing agent capable of converting anilines to nitrosobenzenes. core.ac.uk

Peroxy Acids: Reagents like peracetic acid have been successfully used to prepare various substituted nitrosobenzenes.

Potassium Permanganate (B83412) (KMnO₄): In some instances, potassium permanganate has been used for the oxidation of anilines to their nitroso derivatives.

The general mechanism involves the electrophilic attack of the oxidizing agent on the amino group, followed by elimination to form the nitroso compound. A key challenge is controlling the reaction conditions to isolate the nitroso intermediate, as it is susceptible to further oxidation.

Direct Nitrosation Techniques

Direct introduction of a nitroso group onto an aromatic ring is typically feasible only for highly activated aromatic systems. Tertiary aromatic amines, for example, can undergo electrophilic aromatic substitution with a nitrosating agent. The nitrosonium ion (NO⁺) is the active electrophile in these reactions, often generated from nitrous acid (HNO₂) in an acidic medium. For less activated rings, direct nitrosation is generally not effective as the nitrosonium ion is a relatively weak electrophile. msu.edu

Nitroso Demetalation Reactions

Nitroso demetalation offers a regioselective route to aryl nitroso compounds. This method involves the reaction of an organometallic precursor, such as an organotin or organosilicon compound, with a nitrosating agent. For instance, the electrophilic ipso-substitution of trimethylsilyl-substituted benzene (B151609) derivatives with nitrosonium tetrafluoroborate (B81430) (NOBF₄) can yield nitrosobenzene (B162901) derivatives. researchgate.net This approach is particularly useful for controlling the position of the incoming nitroso group, which can be challenging in direct nitrosation of polysubstituted benzenes.

Precursor Chemistry for Polymethylated Benzene Rings

The synthesis of 1,2,3,4,5-Pentamethyl-6-nitrosobenzene requires a suitable pentamethylated benzene precursor. Pentamethylbenzene (B147382) itself is the logical starting point for functionalization.

Pentamethylbenzene is an electron-rich aromatic hydrocarbon due to the inductive effect of the five methyl groups. masterorganicchemistry.com This high electron density makes it highly susceptible to electrophilic aromatic substitution. It can be synthesized as a minor product during the Friedel-Crafts methylation of xylene to produce durene (1,2,4,5-tetramethylbenzene). masterorganicchemistry.com

Functionalization of pentamethylbenzene is key to introducing a nitrogen-containing group that can then be converted to the nitroso functionality. A primary route would involve the nitration of pentamethylbenzene to form 1,2,3,4,5-pentamethyl-6-nitrobenzene, followed by reduction to the corresponding amine, 1,2,3,4,5-pentamethyl-6-aminobenzene. This amine would then serve as the direct precursor for oxidation to the target nitroso compound.

Synthetic Challenges and Optimization Strategies for this compound

The synthesis of this compound is fraught with challenges primarily stemming from the significant steric hindrance imposed by the five methyl groups.

Synthetic Challenges:

Steric Hindrance: The five methyl groups flanking the single remaining reactive site on the benzene ring create a sterically crowded environment. This can significantly hinder the approach of reagents, slowing down reaction rates and potentially requiring harsh reaction conditions. This steric congestion can be a major obstacle in both the initial functionalization of pentamethylbenzene and the subsequent conversion to the nitroso compound.

Side Reactions in Nitration: The nitration of pentamethylbenzene is known to produce not only the desired nitropentamethylbenzene but also side-chain nitration products, such as 2,3,4,5-tetramethylbenzyl nitrate. core.ac.uk This complicates the synthesis of the necessary precursor, 1,2,3,4,5-pentamethyl-6-nitrobenzene, and often results in low yields of the desired product.

Over-oxidation: As with the synthesis of other aryl nitroso compounds, the oxidation of 1,2,3,4,5-pentamethyl-6-aminobenzene to the desired nitroso compound is susceptible to over-oxidation, leading to the formation of 1,2,3,4,5-pentamethyl-6-nitrobenzene. The electron-rich nature of the pentamethylphenyl group may further promote this over-oxidation.

Instability of the Nitroso Compound: C-nitroso compounds can be unstable and may exist in equilibrium with their dimeric forms (azodioxybenzenes). core.ac.uk The steric bulk of the pentamethylphenyl group might influence this equilibrium.

Optimization Strategies:

Choice of Nitrating/Nitrosating Agent: To overcome steric hindrance and minimize side reactions during the initial functionalization of pentamethylbenzene, the choice of the electrophile is crucial. Milder and more regioselective reagents may be required. For instance, nitrosodesilylation of a pentamethylsilylbenzene precursor could offer a more controlled route to the nitroso compound, bypassing the problematic nitration step. researchgate.net

Controlled Oxidation Conditions: For the oxidation of 1,2,3,4,5-pentamethyl-6-aminobenzene, careful selection of the oxidizing agent and precise control of reaction parameters such as temperature and reaction time are essential to prevent over-oxidation. The use of milder oxidants and monitoring the reaction progress closely would be critical.

Alternative Precursors: Exploring alternative synthetic routes that avoid the direct nitration of pentamethylbenzene could be beneficial. For example, building the methylated ring system from a pre-functionalized starting material might offer better control over the final substitution pattern.

The successful synthesis of this compound likely requires a multi-step approach with careful optimization at each stage to navigate the challenges posed by steric hindrance and the inherent reactivity of the nitroso group.

Data Tables

Table 1: General Methods for Aryl C-Nitroso Compound Synthesis

| Synthesis Method | Precursor | Reagents | Key Considerations |

| Oxidation of Aromatic Amines | Primary Aromatic Amine | Caro's Acid, Peroxy Acids, KMnO₄ | Prevention of over-oxidation to the nitro compound. |

| Direct Nitrosation | Activated Aromatic Ring (e.g., Tertiary Amine) | Nitrous Acid (HNO₂) | Limited to highly electron-rich aromatic systems. |

| Nitroso Demetalation | Organometallic Compound (e.g., Organosilane) | Nitrosonium Tetrafluoroborate (NOBF₄) | Offers good regioselectivity. |

Table 2: Precursor Chemistry for this compound

| Precursor | Synthesis | Functionalization |

| Pentamethylbenzene | Minor product of Friedel-Crafts methylation of xylene. | Nitration to 1,2,3,4,5-pentamethyl-6-nitrobenzene. |

| 1,2,3,4,5-Pentamethyl-6-nitrobenzene | Nitration of pentamethylbenzene. | Reduction to 1,2,3,4,5-pentamethyl-6-aminobenzene. |

| 1,2,3,4,5-Pentamethyl-6-aminobenzene | Reduction of the corresponding nitro compound. | Oxidation to this compound. |

Spectroscopic Characterization Techniques and Interpretations

Vibrational Spectroscopy for Functional Group Analysis (e.g., Infrared Spectroscopy)

Specific experimental Infrared (IR) spectroscopy data for 1,2,3,4,5-Pentamethyl-6-nitrosobenzene is not available. A theoretical analysis would predict characteristic vibrational modes, including N=O stretching, C-N stretching, and various modes associated with the pentamethylated aromatic ring, but without experimental data, a detailed interpretation is not possible.

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

No published ¹H NMR or ¹³C NMR spectra for this compound could be located. Such data would be crucial for confirming the molecular structure by showing the chemical environments of the hydrogen and carbon atoms in the five distinct methyl groups and the substituted benzene (B151609) ring.

Electronic Spectroscopy for Electronic Transitions and Photochromic Properties (e.g., UV-Vis Absorption)

Experimental UV-Vis absorption data for this compound, which would provide insight into its electronic transitions, is not documented in the searched literature. Aromatic nitroso compounds are known to exhibit characteristic n→π* and π→π* transitions, and some display photochromic behavior, but specific wavelengths and molar absorptivity values for this compound are unknown.

Advanced Spectroscopic Methods (e.g., X-ray Absorption Spectroscopy for Coordination Complexes)

There is no information available regarding the use of this compound as a ligand in coordination complexes, and therefore, no X-ray Absorption Spectroscopy (XAS) studies have been performed. XAS would be a powerful technique to probe the electronic structure and bonding if such complexes were synthesized.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure (e.g., Density Functional Theory, Multi-State CASPT2/CASSCF)

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For a compound like 1,2,3,4,5-pentamethyl-6-nitrosobenzene, methods such as Density Functional Theory (DFT) and multiconfigurational approaches like the Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation Theory (MS-CASPT2) would be employed. molcas.org

DFT is a widely used method for calculating the electronic structure of molecules, offering a good balance between accuracy and computational cost. researchgate.net It would be used to determine the ground-state geometry, electronic energy, and other key properties. For more complex electronic phenomena, such as excited states or photochemical reactions, CASSCF and CASPT2 methods are more appropriate. nih.govresearchgate.netucl.ac.uk These methods are particularly important for molecules with strong electron correlation, providing a more accurate description of their electronic states. nih.govresearchgate.net For instance, studies on nitrosobenzene (B162901) have utilized CASSCF and MS-CASPT2 to investigate photodissociation channels. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. nih.govyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). wuxiapptec.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap generally indicates high chemical reactivity and lower kinetic stability. irjweb.comyoutube.com For this compound, the five electron-donating methyl groups would be expected to raise the energy of the HOMO, likely affecting the HOMO-LUMO gap and thus its reactivity compared to unsubstituted nitrosobenzene. researchgate.net A detailed analysis would involve visualizing the spatial distribution of these orbitals to predict sites of electrophilic and nucleophilic attack.

Table 1: Key Concepts in Frontier Molecular Orbital Analysis

| Concept | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons; related to nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons; related to electrophilicity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net |

The distribution of electron density within a molecule governs its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict how a molecule will interact with electrophiles and nucleophiles. The MEP maps regions of negative potential (associated with electron-rich areas, prone to electrophilic attack) and positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the MEP would reveal the electrostatic nature of the nitroso group and the heavily substituted benzene (B151609) ring, providing insights into its intermolecular interactions.

Conformational Analysis and Torsional Potentials of the Nitroso Group

The orientation of the nitroso (-NO) group relative to the benzene ring is a key structural feature. Computational methods can be used to perform a conformational analysis, identifying stable conformers and the energy barriers for rotation around the C-N bond. Studies on other C-nitroso compounds have shown that the barriers to rotation can be significant and are influenced by both steric and electronic effects. nih.govresearchgate.net

Mechanistic Pathways of Reactions via Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. nih.govscispace.com By calculating the energies of reactants, transition states, and products, a complete reaction energy profile can be constructed. This allows for the determination of activation energies and reaction rates.

For this compound, potential reactions of interest could include dimerization, which is common for nitroso compounds, or photochemical reactions like the release of nitric oxide (NO). wikipedia.org A computational study on related nitrobenzene (B124822) derivatives has explored the mechanism of NO photorelease, finding that ortho-methyl groups can influence the reaction efficiency. ucl.ac.uk Similar computational approaches could be used to map out the mechanistic pathways for reactions involving the pentamethylated compound.

Prediction of Spectroscopic Signatures from First Principles

First-principles calculations can accurately predict various spectroscopic properties, serving as a powerful aid in the interpretation of experimental data. psi-k.net For this compound, theoretical calculations could generate its expected infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectra (IR/Raman): Calculations can predict the frequencies and intensities of vibrational modes. A theoretical IR spectrum for nitrobenzene has been generated and compared with experimental data. researchgate.net

NMR Spectra: Theoretical methods can compute chemical shifts (¹H, ¹³C, ¹⁵N) and coupling constants with high accuracy, which is invaluable for structural elucidation. st-andrews.ac.ukoulu.firesearchgate.netmdpi.com

These predicted spectra can be compared with experimental results to confirm the molecule's structure or to assign specific spectral features to particular molecular motions or atoms.

Theoretical Basis for Functional Properties

The functional properties of a molecule are a direct consequence of its electronic and structural characteristics. Theoretical and computational investigations provide the fundamental basis for understanding these properties. For this compound, the insights gained from the aforementioned computational studies would form the theoretical foundation for its potential applications. For example:

Reactivity: The HOMO-LUMO gap and MEP maps would provide a theoretical basis for its reactivity in chemical synthesis.

Material Properties: Understanding intermolecular interactions through charge distribution analysis could suggest its potential use in materials science.

Biological Activity: As many nitroso compounds exhibit biological activity, computational modeling could provide insights into its potential interactions with biological targets.

Reaction Mechanisms and Chemical Reactivity

Dimerization and Monomer-Dimer Equilibrium Dynamics of Aromatic C-Nitroso Compounds

A characteristic feature of aromatic C-nitroso compounds is their ability to exist in a dynamic equilibrium between a colored monomeric form and a colorless dimeric form (azodioxide). at.uanih.gov This equilibrium is influenced by factors such as the electronic and steric nature of the substituents on the aromatic ring, temperature, and the solvent. at.uapsu.edu The monomer is typically blue or green, while the dimer can exist as either a Z-(cis) or E-(trans) isomer. at.uamdpi.com

The dimerization process involves the formation of an N=N bond, with one monomer acting as a nucleophile and the other as an electrophile. at.ua Electron-withdrawing substituents on the aromatic ring tend to enhance the reactivity of the nitroso group and favor dimerization. at.ua Conversely, bulky ortho substituents can sterically hinder the approach of another monomer, shifting the equilibrium towards the monomeric form. In the case of 1,2,3,4,5-Pentamethyl-6-nitrosobenzene, the presence of five methyl groups, particularly those ortho to the nitroso group, would be expected to significantly influence this equilibrium, likely favoring the monomer.

Table 1: General Thermodynamic Data for Nitrosobenzene (B162901) Dimerization

| Isomer | ΔrH° (kJ·mol⁻¹) | ΔrG° (kJ·mol⁻¹) |

|---|---|---|

| Z-isomer | -22.15 | 33.39 |

| E-isomer | -26.21 | 30.08 |

Data for the parent nitrosobenzene in the gas phase. mdpi.com

Nucleophilic and Electrophilic Reactions Involving the Nitroso Group

The nitroso group exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile. at.ua As a nucleophile, the nitrogen or oxygen atom can donate its lone pair of electrons. As an electrophile, the nitrogen atom is susceptible to attack by nucleophiles, a reaction analogous to the addition to a carbonyl group. at.ua

The reactivity of the nitroso group is modulated by the electronic properties of the aromatic ring. Electron-donating groups increase the nucleophilicity of the nitroso group, while electron-withdrawing groups enhance its electrophilicity. at.ua For this compound, the electron-rich pentamethylbenzene (B147382) ring would be expected to enhance the nucleophilic character of the nitroso group.

Cycloaddition Reactions, including Diels-Alder Type (e.g., Photoinduced Reductive [4+2] Cycloaddition)

Nitroso compounds are effective dienophiles in Diels-Alder reactions, reacting with conjugated dienes to form 3,6-dihydro-1,2-oxazines. nih.govwikipedia.orgrsc.org This hetero-Diels-Alder reaction is a powerful tool for the synthesis of heterocyclic compounds. researchgate.net The rate of this reaction is influenced by the electronic nature of the substituents on the nitrosoarene, with electron-withdrawing groups generally increasing the reaction rate. nih.gov

A related process is the photoinduced reductive [4+2] cycloaddition of nitroarenes. acs.orgacs.org In this reaction, the nitroarene is first photochemically reduced to a nitrosoarene, which then undergoes an in-situ Diels-Alder reaction. acs.orgacs.orgresearchgate.net This method provides a route to oxazines directly from nitro compounds. acs.org

Radical Reactions and Spin Chemistry

Aromatic nitroso compounds are widely utilized as "spin traps" in radical chemistry. nih.govresearchgate.net They react with short-lived, unstable radicals to form more persistent nitroxide radicals, which can be detected and characterized by techniques such as electron paramagnetic resonance (EPR) spectroscopy. nih.gov The utility of a nitroso compound as a spin trap depends on its ability to efficiently scavenge radicals and form a stable and informative spin adduct. rsc.org The structure of the trapped radical can often be deduced from the EPR spectrum of the resulting nitroxide.

Reactivity of the Pentamethylbenzene Moiety in the Presence of the Nitroso Group

The pentamethylbenzene portion of the molecule is highly activated towards electrophilic attack due to the strong electron-donating nature of the five methyl groups. wikipedia.org However, the reactivity and regioselectivity of such reactions are also influenced by the deactivating nitroso group.

The nitroso group is generally considered a deactivating group for electrophilic aromatic substitution due to the electronegativity of its nitrogen and oxygen atoms. stackexchange.com Despite being deactivating, it acts as an ortho, para-director because the lone pair on the nitrogen can be donated to the ring through resonance, stabilizing the intermediate carbocation (arenium ion) formed during attack at these positions. stackexchange.compw.edu.pl

In this compound, the single available position on the aromatic ring is ortho to the nitroso group. The five electron-donating methyl groups strongly activate the ring, making it susceptible to electrophilic substitution. wikipedia.orgwikipedia.org Therefore, electrophilic attack would be expected to occur at the unsubstituted carbon atom.

The methyl groups of the pentamethylbenzene moiety are potential sites for hydrogen atom abstraction by reactive species such as hydroxyl radicals (OH). This process would lead to the formation of a benzylic radical. The stability of this radical would be influenced by the electronic effects of the other substituents on the ring, including the nitroso group. Such abstraction reactions are a common pathway for the atmospheric degradation of methylated aromatic compounds.

Photoinduced Reactivity and Photochemical Transformations of this compound Remain Largely Undocumented in Publicly Available Research

While the broader class of aromatic C-nitroso compounds exhibits a range of photochemical behaviors, including monomer-dimer equilibrium shifts and participation in redox reactions, specific data for the pentamethylated derivative is sparse. Research has noted the electrochemical reactivity window of pentamethylnitrosobenzene, which is approximately 2.3 V. at.ua This suggests a susceptibility to electron transfer processes that could potentially be initiated by photoexcitation.

The primary documented application of PMNB in photochemistry is as a spin trap. dokumen.pubacs.org In this capacity, it is introduced into a reaction mixture where photolysis is expected to generate free radicals. The highly reactive nitroso group of PMNB efficiently scavenges these radicals, forming more stable nitroxide radicals. These resulting spin adducts can then be detected and characterized, typically by electron spin resonance (ESR) spectroscopy, providing indirect evidence for the initial transient radical species. For example, PMNB has been utilized to trap benzoyl radicals produced from the photolysis of benzil. dokumen.pub

This application, while valuable, does not shed light on what happens to the PMNB molecule when it is the primary light-absorbing species. The steric hindrance provided by the five methyl groups on the benzene (B151609) ring likely influences its electronic structure and reactivity compared to the parent nitrosobenzene. This substitution is known to affect the monomer-dimer equilibrium, a key aspect of nitroso compound chemistry. at.ua However, how this steric crowding and the electron-donating nature of the methyl groups affect the excited-state properties and photochemical reaction pathways of PMNB remains an open area for investigation.

Advanced Material Applications and Functional Properties

Ferroelectric Behavior in Polymethylated Nitro- and Nitrosobenzene (B162901) Derivatives

Extensive searches of scientific literature revealed no studies or data concerning the ferroelectric behavior of 1,2,3,4,5-Pentamethyl-6-nitrosobenzene or other polymethylated nitrosobenzene derivatives. The field of organic ferroelectrics is an active area of research, with studies focusing on various classes of molecules such as trialkylbenzene-1,3,5-tricarboxamides and compounds capable of forming strong hydrogen-bonded networks, but this specific class of nitroso compounds has not been characterized for such properties. rsc.org

There is no available crystallographic data for this compound in established databases. Without a solved crystal structure, a detailed analysis of its crystal packing, intermolecular interactions, and the alignment of molecular dipoles in the solid state is not possible. The molecular polarity can be inferred to originate from the electron-withdrawing nitroso group, but its contribution to a net crystal dipole moment remains unknown.

Due to the absence of any evidence of ferroelectricity in this compound, no structure-property relationships can be established.

Photochromic Characteristics and Mechanisms

While specific photochromic data for this compound is not available, the general mechanism for aromatic C-nitroso compounds is well-understood. These compounds can exhibit photochromism through a reversible monomer-dimer equilibrium.

The monomeric form of a nitrosoarene is typically a blue or green species, which exists in equilibrium with its dimeric form, an azodioxy compound (often colorless or pale yellow). wikipedia.org This equilibrium can be shifted by light. Irradiation with UV light can induce the dissociation of the dimer into two monomeric radicals, leading to a distinct color change. The reverse process, dimerization, is typically thermally driven, causing the color to fade when the light source is removed. wikipedia.org It is plausible that this compound would follow this general mechanism, but specific parameters such as absorption wavelengths, quantum yields, and the kinetics of the switching process have not been reported.

Potential in Nonlinear Optical (NLO) Materials

There are no specific studies on the nonlinear optical (NLO) properties of this compound. Organic molecules with potential for NLO applications often possess a combination of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. nih.gov

In this compound, the five methyl groups act as weak electron donors, while the nitroso group is a strong electron acceptor. This donor-acceptor arrangement on the benzene (B151609) ring suggests that the molecule could possess a non-zero first hyperpolarizability (β), a key requirement for second-order NLO effects. However, without experimental measurements (such as hyper-Rayleigh scattering) or theoretical calculations, its potential as an NLO material remains speculative. nih.gov

Role as Synthetic Intermediates and Reagents in Complex Organic Synthesis

No specific examples of this compound being used as a synthetic intermediate or reagent in complex organic synthesis have been found in the surveyed literature. However, the nitrosobenzene functional group is known for its versatile reactivity. Aromatic nitroso compounds can participate in various reactions, including:

Diels-Alder Reactions: Acting as a dienophile.

Condensation Reactions: Reacting with anilines to form azobenzenes (Mills reaction). wikipedia.org

Ehrlich-Sachs Reaction: Condensing with compounds containing active methylene (B1212753) groups. wikipedia.org

Given this general reactivity, it is conceivable that this compound could serve as a building block in organic synthesis, but specific applications have not been documented.

Supramolecular Assembly and Crystal Engineering

Specific research on the supramolecular assembly and crystal engineering of this compound is not available. The primary mode of self-assembly for nitrosoarenes is the aforementioned monomer-dimer equilibrium. wikipedia.org From a crystal engineering perspective, the packing of this molecule in the solid state would be influenced by weak intermolecular forces such as van der Waals interactions between the methyl groups and potential C-H···O or C-H···π interactions. The specific arrangement of molecules, which dictates the crystal's properties, remains unknown without experimental structural data. llnl.govresearchgate.net

Derivatives and Analogues: Structure Reactivity Relationships

Comparison with Nitrosobenzene (B162901) and its Substituted Analogues

Nitrosobenzene, the parent compound to 1,2,3,4,5-pentamethyl-6-nitrosobenzene, serves as a fundamental benchmark for understanding the chemical properties of nitrosoarenes. A key characteristic of many nitrosoarenes is their participation in a monomer-dimer equilibrium. wikipedia.org In the solid state, they often favor the dimeric form, while the monomeric form, which is typically deeply colored, is more prevalent in dilute solutions or at elevated temperatures. wikipedia.org The dimers can exist as cis- and trans-isomers due to the N=N double bond. wikipedia.org

The reactivity of the nitroso group in nitrosobenzene is diverse. It can undergo condensation reactions with anilines to form azobenzene (B91143) derivatives and with compounds containing active methylene (B1212753) groups. wikipedia.org Furthermore, it can participate in Diels-Alder reactions and can be reduced to aniline (B41778). wikipedia.org

The introduction of substituents onto the aromatic ring of nitrosobenzene can significantly alter its chemical and physical properties. The nature of these substituents, whether electron-donating or electron-withdrawing, influences the electronic environment of the nitroso group and, consequently, its reactivity.

Electronic and Steric Effects of Pentamethyl Substitution on Nitroso Reactivity and Properties

The five methyl groups on the benzene (B151609) ring of this compound exert profound electronic and steric effects that distinguish it from nitrosobenzene.

Electronic Effects:

Methyl groups are known to be electron-donating through an inductive effect. libretexts.org This effect involves the donation of electron density through the sigma bonds connecting the methyl groups to the benzene ring. libretexts.org The cumulative inductive effect of five methyl groups significantly increases the electron density of the aromatic ring. This enhanced electron density can, in turn, influence the reactivity of the nitroso group. An electron-rich aromatic ring can affect the electronic character of the C-N bond and the nitroso moiety itself, potentially altering its electrophilicity and nucleophilicity.

Steric Effects:

The presence of five methyl groups, particularly those flanking the nitroso group at the C2 and C6 positions (in the parent benzene numbering), creates significant steric hindrance. This steric crowding can impede the approach of reagents to the nitroso group, thereby slowing down reactions that would otherwise readily occur with less substituted nitrosobenzenes. Furthermore, this steric bulk can influence the conformation of the nitroso group relative to the plane of the aromatic ring.

Structure-Activity/Property Correlations in Polymethylated Arenes

In the broader context of polymethylated arenes, established structure-activity and structure-property relationships provide insights into the behavior of this compound. The degree of methylation on an aromatic ring is directly correlated with an increase in its electron-donating capacity. This generally makes the ring more susceptible to electrophilic attack. lumenlearning.com However, in the case of electrophilic aromatic substitution on an already polysubstituted ring, the directing effects of the existing methyl groups and the significant steric hindrance become critical factors in determining the position of further substitution. lumenlearning.com

Design and Synthesis of Novel this compound Derivatives

The design of novel derivatives of this compound can be approached by considering modifications to both the pentamethyl-substituted ring and the nitroso group itself. The synthesis of such derivatives would likely leverage established methods for the formation of the nitroso functionality, while adapting them to the specific steric and electronic environment of the pentamethylbenzene (B147382) core.

One common route to nitrosoarenes is the oxidation of the corresponding aniline. wikipedia.org Thus, the synthesis of novel derivatives could begin with appropriately substituted pentamethylanilines. Another synthetic strategy involves the direct nitrosation of highly activated aromatic compounds. researchgate.net Given the electron-rich nature of the pentamethylbenzene ring, this approach could be viable.

The table below outlines some potential synthetic strategies for novel derivatives:

| Target Derivative Class | Potential Synthetic Approach | Key Considerations |

| Derivatives with modified alkyl chains | Starting from a pentamethylbenzene analogue with one or more modified alkyl groups, followed by nitration and subsequent reduction and oxidation to the nitroso derivative. | The synthesis of the initial substituted pentamethylbenzene precursor may be challenging. |

| Derivatives with functional groups on the alkyl chains | Functionalization of the methyl groups of a pre-existing pentamethylbenzene derivative prior to the introduction of the nitroso group. | Selective functionalization of one methyl group over the others would require careful control of reaction conditions. |

| Analogues with different substitution patterns on the ring | Synthesis of tetramethyl- or other polymethylnitrosobenzenes to systematically study the effect of the number and position of methyl groups. | This would allow for a more detailed exploration of structure-activity relationships. |

The synthesis of these novel derivatives would pave the way for a more comprehensive understanding of the structure-reactivity relationships within this class of compounds and could lead to the discovery of molecules with tailored chemical and physical properties.

Future Research Directions and Unexplored Avenues

Elucidation of Complex Reaction Pathways and Intermediates

The dense steric shielding provided by the five methyl groups in 1,2,3,4,5-Pentamethyl-6-nitrosobenzene is expected to impart unique reactivity compared to simpler nitrosoarenes. Future research should focus on delineating these unique reaction pathways. Nitroso compounds are known to participate in a monomer-dimer equilibrium, where the green monomeric form is reactive. wikipedia.orgwikipedia.org Investigating this equilibrium for the title compound is a critical first step, as the steric hindrance may significantly influence the kinetics and thermodynamics of dimerization.

Further avenues of exploration include its behavior in various established nitrosoarene reactions. For instance, the radical chemistry of nitrosoarenes has become a powerful tool for constructing sterically hindered amines and N-heterocycles. rsc.org Probing the reactivity of this compound with various radical precursors could unveil novel transformation pathways that are otherwise inaccessible. Similarly, its participation in cycloaddition reactions, such as the hetero-Diels-Alder reaction, and condensation reactions like the Ehrlich-Sachs reaction, could lead to complex and novel molecular architectures. wikipedia.orgwikipedia.orgresearchgate.net

A significant research effort should be directed at identifying and characterizing transient species. The interaction of nitrosoarenes with nucleophiles, such as thiols, can proceed through reactive intermediates like N-(thiol-S-yl)-arylamine cations. nih.gov Investigating analogous reactions could reveal unique, sterically influenced intermediates, providing deeper insight into the fundamental reactivity of this class of compounds.

Table 1: Proposed Areas for Mechanistic Investigation

| Research Area | Objective | Potential Intermediates/Pathways to Study |

|---|---|---|

| Monomer-Dimer Equilibrium | Determine the kinetic and thermodynamic parameters of dimerization under various conditions. | cis- and trans-Azodioxy dimers. wikipedia.org |

| Radical Chemistry | Explore reactions with alkyl and other radical species to synthesize hindered amines. | Aminoxyl radical intermediates. rsc.org |

| Cycloaddition Reactions | Investigate reactivity with dienes and alkynes to form novel heterocyclic systems. | N-hydroxyindole formation, nitrone trapping. researchgate.netucl.ac.uk |

Development of Novel and Green Synthetic Routes

The synthesis of this compound itself presents an opportunity for innovation. Traditional methods for preparing nitrosoarenes often involve the reduction of the corresponding nitro compound or the oxidation of an aniline (B41778) or hydroxylamine (B1172632) precursor, sometimes using heavy metal oxidants like dichromate. wikipedia.orgorgsyn.orgnih.gov Future work should prioritize the development of sustainable and environmentally friendly synthetic protocols.

One promising "green" approach involves the catalytic oxidation of the corresponding aniline (1,2,3,4,5-Pentamethyl-6-aminobenzene) using catalysts in benign solvents like water. acs.orgnih.gov Another avenue is the direct nitrosation of pentamethylbenzene (B147382). However, controlling regioselectivity in such reactions is a major challenge. An advanced strategy to overcome this would be through an ipso-nitrosation reaction, where a pre-installed functional group, such as a trimethylsilyl (B98337) group, directs the nitroso moiety to the desired position, thereby avoiding isomeric mixtures. researchgate.net

Furthermore, continuous flow chemistry offers a safer and more efficient way to handle potentially unstable nitroso compounds by generating and using them in situ. nih.gov The development of a photochemical or electrochemical flow synthesis for this compound would represent a significant advancement in green chemical processing. nih.govresearchgate.net

Table 2: Comparison of Potential Synthetic Strategies

| Synthetic Method | Precursor | Key Features & Future Direction |

|---|---|---|

| Oxidation of Aniline | 1,2,3,4,5-Pentamethyl-6-aminobenzene | Develop metal-free or recyclable catalysts; use green oxidants (e.g., H₂O₂, Oxone) in aqueous media. acs.orgnih.gov |

| Reduction of Nitro Compound | 1,2,3,4,5-Pentamethyl-6-nitrobenzene | Explore selective reducing agents and electrochemical methods to avoid over-reduction to the amine. orgsyn.orgresearchgate.net |

| ipso-Nitrosation | 1,2,3,4,5-Pentamethyl-6-(trimethylsilyl)benzene | Offers high regioselectivity; future work should optimize reaction conditions for sterically hindered substrates. researchgate.net |

Exploration of Advanced Functional Materials and Devices

The unique electronic and steric properties of this compound make it an intriguing building block for advanced functional materials. The nitroso group is known to coordinate with metal centers, opening the door to creating novel organometallic complexes. researchgate.net The steric bulk of the pentamethylphenyl moiety could be used to create specific coordination pockets, leading to catalysts with unique selectivity or materials with interesting magnetic or optical properties.

Another unexplored area is the incorporation of this molecule into polymeric structures or adaptive crystals. Polysubstituted aromatic compounds can exhibit unique packing behaviors, and the nitroso group provides a handle for further functionalization or intermolecular interactions. Research into nonporous adaptive crystals (NACs) has shown that specific host-guest interactions can be designed for selective molecular recognition and separation. mdpi.com The pentamethylnitrosobenzene framework could be a scaffold for designing new NACs with tailored affinities.

Interdisciplinary Applications and Cross-Field Integration

The potential applications of this compound extend beyond traditional chemistry into interdisciplinary fields. Nitrosoarenes are versatile synthons for nitrogen-containing molecules, suggesting their utility in the synthesis of complex scaffolds for medicinal chemistry or agrochemicals. researchgate.netresearchgate.net While N-nitroso compounds have been studied extensively for their biological activities, the specific properties of sterically encumbered C-nitroso compounds like this one are largely unknown. nih.govnih.gov Future collaborations with biochemists and toxicologists could explore its metabolic pathways and biological interactions, while adhering to strict ethical guidelines and avoiding direct therapeutic claims.

The molecule could also serve as a specialized spin trap in electron paramagnetic resonance (EPR) spectroscopy for detecting and identifying short-lived radical species in complex chemical or biological systems. The steric hindrance might provide greater stability and selectivity to the resulting nitroxide adducts.

Advanced Computational Design and Prediction of Novel Properties

Computational chemistry provides a powerful tool to accelerate the exploration of this compound before extensive lab work is undertaken. bohrium.com Density Functional Theory (DFT) calculations can be employed to predict its geometric and electronic structure, spectroscopic properties (NMR, IR, UV-Vis), and thermodynamic stability. researchgate.netresearchgate.net Such studies can also elucidate the mechanisms of its potential reactions, calculating transition states and reaction barriers to guide experimental design. researchgate.net

Quantitative Structure-Property Relationship (QSPR) models could be developed to predict the physicochemical properties of a library of its derivatives. researchgate.netnih.gov By systematically modifying substituents, these models can help design molecules with tailored properties, such as specific solubility, electronic characteristics, or affinity for a target. Machine learning algorithms, increasingly used in materials and drug discovery, could further enhance these predictive capabilities, guiding research toward the most promising applications. nih.govrsc.org

Table 3: Proposed Computational Research Projects

| Computational Method | Research Goal | Predicted Properties/Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate reaction mechanisms and predict molecular properties. | Transition state energies, reaction pathways, NMR/IR spectra, redox potentials. researchgate.net |

| Molecular Dynamics (MD) | Simulate behavior in solution and interactions with other molecules or materials. | Solvation effects, conformational dynamics, binding affinities. |

| QSPR/Machine Learning | Design novel derivatives with targeted functionalities. | Prediction of properties (e.g., solubility, logP) for virtual libraries of related compounds. researchgate.netnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.